molecular formula C22H22N2O B12574451 1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- CAS No. 634188-46-8

1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-

Cat. No.: B12574451
CAS No.: 634188-46-8
M. Wt: 330.4 g/mol
InChI Key: LMPJMRCIPINXFW-UHFFFAOYSA-N
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Description

1-Oxaspiro[45]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- is a complex organic compound characterized by its unique spirocyclic structure This compound consists of a spiro-connected oxirane and cyclohexane ring, with additional functional groups including a nitrile and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an oxirane derivative in the presence of a base can lead to the formation of the spirocyclic structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- stands out due to its combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties.

Properties

CAS No.

634188-46-8

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

2-amino-4,4-diphenyl-1-oxaspiro[4.5]dec-2-ene-3-carbonitrile

InChI

InChI=1S/C22H22N2O/c23-16-19-20(24)25-21(14-8-3-9-15-21)22(19,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-15,24H2

InChI Key

LMPJMRCIPINXFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=C(O2)N)C#N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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